N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 872987-48-9
VCID: VC4845010
InChI: InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Molecular Formula: C19H15N5OS2
Molecular Weight: 393.48

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 872987-48-9

Cat. No.: VC4845010

Molecular Formula: C19H15N5OS2

Molecular Weight: 393.48

* For research use only. Not for human or veterinary use.

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide - 872987-48-9

Specification

CAS No. 872987-48-9
Molecular Formula C19H15N5OS2
Molecular Weight 393.48
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25)
Standard InChI Key XSMLFXGUADVPNW-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4

Introduction

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound featuring a benzothiazole core, a pyridazinyl moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's CAS number is 872987-48-9, and its molecular formula is C19H15N5OS2 .

Synthesis

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These steps may include the formation of the benzothiazole and pyridazinyl moieties, followed by coupling reactions to form the sulfanyl linkage. The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.

Applications in Research

This compound is likely to be studied for its interactions with biological targets, such as enzymes or receptors, which could lead to various biological effects. The unique combination of structural motifs in N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide provides a platform for further modifications in drug development.

Comparison with Similar Compounds

Similar compounds featuring benzothiazole and pyridazine rings have been investigated for their biological activities. For example, compounds with benzothiazole cores are known for their antifungal and antibacterial properties. The addition of a pyridazinyl group may enhance these activities or confer new properties.

CompoundStructural FeaturesUnique Aspects
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamideBenzothiazole, pyridazinyl, sulfanyl linkagePotential for enhanced biological activity due to combined heterocycles
N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamideBenzothiazole, pyridineKnown for potential biological activities due to the benzothiazole core

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator